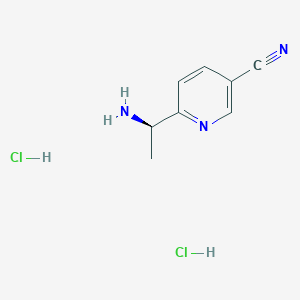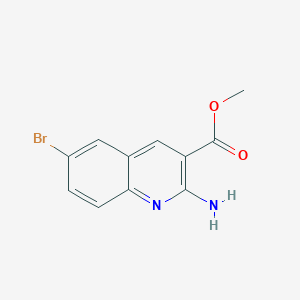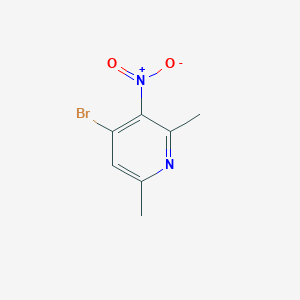![molecular formula C6H4ClIN4 B13655933 7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13655933.png)
7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by the presence of chlorine and iodine atoms, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-iodo-5-methyl-1H-pyrazole with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium thiocyanate in DMF.
Electrophilic Substitution: Bromine or iodine in acetic acid.
Oxidation: Potassium permanganate in water.
Reduction: Sodium borohydride in ethanol.
Major Products Formed:
- Substituted pyrazolopyrimidines with various functional groups.
- Oxidized or reduced derivatives with altered electronic properties .
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying enzyme interactions and protein-ligand binding.
Medicine: As a potential therapeutic agent for targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
- 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine
Uniqueness: 7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which impart distinct electronic and steric properties. These features make it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity .
Propriétés
Formule moléculaire |
C6H4ClIN4 |
|---|---|
Poids moléculaire |
294.48 g/mol |
Nom IUPAC |
7-chloro-3-iodo-5-methyl-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C6H4ClIN4/c1-2-9-4-3(5(7)10-2)11-12-6(4)8/h1H3,(H,11,12) |
Clé InChI |
MAMBPTKDTBRNNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(NN=C2C(=N1)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13655853.png)







![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)


![2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13655925.png)

![3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13655927.png)
